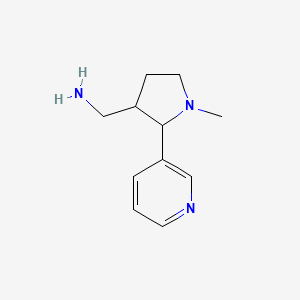

(1-Methyl-2-(pyridin-3-yl)pyrrolidin-3-yl)methanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(1-Methyl-2-(pyridin-3-yl)pyrrolidin-3-yl)methanamine is a pyrrolidine-based amine derivative featuring a pyridin-3-yl substituent at the 2-position and a methyl group at the 1-position of the pyrrolidine ring.

Preparation Methods

The synthesis of (1-Methyl-2-(pyridin-3-yl)pyrrolidin-3-yl)methanamine typically involves the following steps:

Synthetic Routes: The compound can be synthesized through the reaction of pyridine derivatives with pyrrolidine derivatives under specific conditions. For example, the reaction of 3-bromopyridine with 1-methylpyrrolidine in the presence of a base such as sodium hydride can yield the desired product.

Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The temperature is maintained between 0°C and 50°C, and the reaction time can vary from a few hours to overnight, depending on the specific conditions.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

(1-Methyl-2-(pyridin-3-yl)pyrrolidin-3-yl)methanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products of oxidation include pyridine N-oxide derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced pyrrolidine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridine ring can be substituted with various nucleophiles such as halides, amines, or thiols.

Common Reagents and Conditions: Typical reagents include bases (e.g., sodium hydride), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). The reactions are often conducted in solvents like dichloromethane, ethanol, or acetonitrile.

Scientific Research Applications

Medicinal Chemistry

(1-Methyl-2-(pyridin-3-yl)pyrrolidin-3-yl)methanamine has been investigated for its potential as a therapeutic agent in various diseases. Its structural features allow it to interact with biological targets effectively.

Case Studies:

- Cancer Therapy: Research indicates that compounds similar to this compound can inhibit specific kinases implicated in cancer progression. For example, selective inhibitors targeting DDR1 have shown promise in suppressing tumorigenicity in non-small cell lung cancer (NSCLC) models . While this compound is not directly mentioned, its structural analogs suggest a potential pathway for development.

Neuropharmacology

The compound's structural similarity to known psychoactive substances suggests potential applications in neuropharmacology. It may serve as a scaffold for designing drugs targeting neurotransmitter systems.

Research Insights:

- Dopaminergic Activity: Compounds with similar structures have been explored for their effects on dopamine receptors, which are crucial in treating disorders like Parkinson's disease and schizophrenia .

Synthesis of Biologically Active Molecules

This compound can act as an intermediate in the synthesis of more complex biologically active molecules.

Synthetic Applications:

- Building Blocks: The compound can be utilized as a versatile building block in the synthesis of various pharmacologically active compounds, including those targeting g-secretase and other enzymes involved in neurodegenerative diseases .

Data Tables

The following table summarizes the key findings from research studies involving this compound and its analogs:

Mechanism of Action

The mechanism of action of (1-Methyl-2-(pyridin-3-yl)pyrrolidin-3-yl)methanamine involves its interaction with specific molecular targets:

Molecular Targets: The compound can bind to nicotinic acetylcholine receptors, modulating their activity and leading to various physiological effects.

Pathways Involved: It influences neurotransmitter release and signal transduction pathways, which can affect cognitive functions and pain perception.

Comparison with Similar Compounds

Comparative Analysis with Analogous Compounds

Structural and Functional Group Variations

The compound belongs to a broader class of pyrrolidin-3-yl methanamines, where substituents on the pyrrolidine ring significantly influence physicochemical and biological properties. Below is a comparison with key analogs:

Table 1: Structural Comparison of Pyrrolidin-3-yl Methanamine Derivatives

Key Observations :

- Aromatic vs.

- Electronic Effects : The sulfonyl group in [1-(4-nitrobenzenesulfonyl)pyrrolidin-3-yl]methanamine is strongly electron-withdrawing, reducing basicity compared to the target compound’s pyridine ring, which may act as a weak base .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Notes:

- The target compound’s pKa is estimated based on pyridine’s basicity (pKa ~5 for pyridine) and the amine group (pKa ~10). The methyl group may slightly lower the amine’s basicity .

- Substituents like methoxyethoxy () enhance water solubility via hydrogen bonding, whereas bromophenyl groups reduce it .

Pharmacological and Industrial Relevance

- Bioactivity : Pyrrolidine methanamines are common in bioactive molecules (e.g., kinase inhibitors, neurotransmitter analogs). The pyridin-3-yl group may enhance binding to nicotinic or serotonin receptors .

- Safety : While specific data on the target compound is lacking, analogs like [5-(2-chloro-5-fluorophenyl)pyridin-3-yl]methanamine () often require stringent safety protocols (e.g., GHS hazard statements) .

Biological Activity

(1-Methyl-2-(pyridin-3-yl)pyrrolidin-3-yl)methanamine, also known as rac-[(2R,3S)-1-methyl-2-(3-pyridinyl)pyrrolidin-3-yl]methanamine, is a pyrrolidine derivative that has garnered attention for its potential biological activities. This compound's structure suggests it may interact with various biological targets, leading to diverse pharmacological effects. This article explores its biological activity, including antibacterial, antifungal, and potential anticancer properties.

Basic Information

- IUPAC Name : [(2R,3S)-1-methyl-2-(3-pyridinyl)-3-pyrrolidinyl]methanamine

- Molecular Formula : C11H17N3

- Molecular Weight : 191.27 g/mol

- Purity : ≥ 95%

- Physical Form : Oil

- Storage Temperature : 4°C

Structural Characteristics

The compound features a pyrrolidine ring substituted with a methyl group and a pyridine moiety, which may influence its interaction with biological systems.

Antibacterial Activity

Recent studies have indicated that pyrrolidine derivatives exhibit significant antibacterial properties. For instance, in vitro tests showed that certain pyrrolidine derivatives effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 0.0039 to 0.025 mg/mL against strains such as Staphylococcus aureus and Escherichia coli .

Table 1: Antibacterial Activity of Pyrrolidine Derivatives

| Compound Name | MIC (mg/mL) | Active Against |

|---|---|---|

| Compound A | 0.0039 | S. aureus |

| Compound B | 0.025 | E. coli |

| Compound C | Not Active | - |

Antifungal Activity

In addition to antibacterial effects, certain derivatives of the compound have shown antifungal activity. Studies on monomeric alkaloids have demonstrated that some pyrrolidine derivatives can inhibit fungal growth effectively .

Anticancer Potential

Emerging research suggests that compounds with similar structural features may possess anticancer properties. For example, studies have indicated that pyridine-containing compounds can induce apoptosis in cancer cell lines such as MCF-7 and MDA-MB-231 . These findings suggest that this compound could be explored further as a potential anticancer agent.

Case Study: Apoptosis Induction in Cancer Cells

A recent study highlighted the ability of certain pyridine derivatives to trigger apoptosis in cancer cells through caspase activation pathways. The IC50 values for these compounds were significantly lower than those for traditional chemotherapeutics like doxorubicin, indicating a promising avenue for drug development .

Properties

IUPAC Name |

(1-methyl-2-pyridin-3-ylpyrrolidin-3-yl)methanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3/c1-14-6-4-9(7-12)11(14)10-3-2-5-13-8-10/h2-3,5,8-9,11H,4,6-7,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUMCSWXAFXSTAI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(C1C2=CN=CC=C2)CN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.